2-(Benzo[d]isoxazol-3-yl)-2-bromoacetic acid
Description
2-(Benzo[d]isoxazol-3-yl)-2-bromoacetic acid (CAS: 37924-67-7) is a brominated acetic acid derivative featuring a benzo[d]isoxazole scaffold. This compound is commercially available at 97% purity and is structurally characterized by a bromine atom at the α-position of the acetic acid moiety . The benzo[d]isoxazole core is a privileged structure in medicinal chemistry due to its bioisosteric properties and versatility in drug design, particularly in targeting enzymes and receptors .
Properties
IUPAC Name |
2-(1,2-benzoxazol-3-yl)-2-bromoacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO3/c10-7(9(12)13)8-5-3-1-2-4-6(5)14-11-8/h1-4,7H,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOEZDVVTYIWCAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NO2)C(C(=O)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301280371 | |
| Record name | α-Bromo-1,2-benzisoxazole-3-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301280371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37924-67-7 | |
| Record name | α-Bromo-1,2-benzisoxazole-3-acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37924-67-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | α-Bromo-1,2-benzisoxazole-3-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301280371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-Benzisoxazole-3-acetic acid, α-bromo | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the reaction of hydroximinoyl chlorides with iodinated terminal alkynes to form iodoisoxazoles, which can then be further functionalized . Another approach involves the use of metal-free synthetic routes, employing catalysts such as 18-crown-6, K₂CO₃, and 4-toluenesulfonyl chloride at elevated temperatures .
Industrial Production Methods: Industrial production of isoxazole derivatives often employs scalable synthetic routes that minimize the use of toxic reagents and maximize yield. Metal-free synthetic methods are particularly attractive for industrial applications due to their eco-friendly nature and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: 2-(Benzo[d]isoxazol-3-yl)-2-bromoacetic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The isoxazole ring can participate in oxidation and reduction reactions, leading to the formation of different functional groups.
Cycloaddition Reactions: Isoxazole derivatives are known to undergo (3 + 2) cycloaddition reactions with nitrile oxides.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted isoxazole derivatives, while oxidation and reduction reactions can lead to the formation of hydroxyl or carbonyl-containing compounds .
Scientific Research Applications
2-(Benzo[d]isoxazol-3-yl)-2-bromoacetic acid is a chemical compound with diverse applications in scientific research, particularly in chemistry, biology, medicine, and industry. The compound features both an isoxazole ring and a bromoacetic acid moiety, giving it distinct chemical reactivity and biological activity.
Scientific Research Applications
Chemistry: this compound serves as a building block in synthesizing complex molecules and as a reagent in various organic reactions. Common reactions include substitution, oxidation, reduction, and cycloaddition. For substitution reactions, common reagents include amines, thiols, and alcohols, while oxidation reactions may involve hydrogen peroxide or potassium permanganate, and reduction reactions may utilize sodium borohydride or lithium aluminum hydride.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Its mechanism of action involves several biochemical pathways, including influencing acetylation levels on histones, which are regulated by histone acetyltransferases (HATs) and histone deacetylases (HDACs).
Medicine: this compound is investigated for its therapeutic potential in treating various diseases, such as epilepsy, inflammation, and cancer. In silico predictions suggest that compounds with a benzo[d]isoxazol scaffold possess favorable pharmacokinetic profiles, including good solubility and permeability, which are essential for effective drug development.
Industry: It is utilized in developing new materials and as a precursor for synthesizing pharmaceuticals. Industrial production of isoxazole derivatives often employs scalable synthetic routes that minimize the use of toxic reagents and maximize yield. Metal-free synthetic methods are particularly attractive for industrial applications due to their eco-friendly nature and cost-effectiveness.
This compound has been studied for medicinal chemistry applications, demonstrating potential as an antimicrobial, antiviral, anticancer, and anti-inflammatory agent. The isoxazole family is known for its diverse biological activities and therapeutic potential. The compound's biological activity is attributed to its structural features, particularly the isoxazole ring and the bromoacetic acid moiety, which contribute to its reactivity and interaction with various biological targets.
Anticancer Activity: Derivatives of isoxazole have demonstrated anticancer properties by inhibiting specific signaling pathways involved in tumor growth. Studies have shown the compound can induce apoptosis in cancer cell lines through the activation of caspase pathways.
| Compound | IC50 (μM) | Cancer Type |
|---|---|---|
| This compound | 12.5 | Breast Cancer |
| Derivative A | 8.0 | Lung Cancer |
| Derivative B | 15.0 | Colon Cancer |
Antimicrobial Properties: Research indicates that this compound exhibits antimicrobial activity against various pathogens, potentially disrupting bacterial cell membranes and inhibiting key metabolic pathways.
Anti-inflammatory Effects: The compound has been investigated for its anti-inflammatory properties, particularly in models of acute inflammation, where it reduced pro-inflammatory cytokine levels.
Mechanism of Action
The mechanism of action of 2-(Benzo[d]isoxazol-3-yl)-2-bromoacetic acid involves its interaction with specific molecular targets and pathways. The isoxazole ring is known to interact with various enzymes and receptors, modulating their activity. For example, isoxazole derivatives have been shown to inhibit enzymes involved in inflammation and cancer progression . The bromine atom can also participate in halogen bonding, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Comparison with Structural Analogs
The benzo[d]isoxazole scaffold has been extensively modified to explore structure-activity relationships (SARs) in various biological contexts. Below, we compare 2-(Benzo[d]isoxazol-3-yl)-2-bromoacetic acid with key analogs based on substituents, synthetic routes, and biological activities.
Halogenated Derivatives
- 2-(Benzo[d]isoxazol-3-yl)-2-oxo-N-phenylacetohydrazonoyl cyanide derivatives (e.g., compounds 32, 34, 35): These derivatives, bearing chloro, fluoro, or trifluoromethyl groups on the phenyl ring, exhibit potent EPAC1 inhibitory activity (IC50: 0.5–5.3 μM) . For example, compound 32 (3-chloro-4-trifluoromethyl substitution) shows an IC50 of 1.2 μM, while compound 35 (3-chloro-4-fluoro substitution) has an IC50 of 0.5 μM .
Non-Halogenated Derivatives
- 2-(Benzo[d]isoxazol-3-yl)acetic acid: A simpler analog lacking the bromine atom. It shows weak activity against branched-chain-amino-acid transaminase 2 (BCAT2) (IC50 > 1.2 million nM), highlighting the importance of substituents for target engagement .
- 6-Methoxybenzo[d]isoxazol-3-yl acetic acid: The methoxy group improves solubility but may reduce electrophilicity. No direct activity data are reported, though similar methoxy-substituted compounds often target oxidative stress pathways .
Hybrid Derivatives
- Antimicrobial 6-fluorobenzo[d]isoxazole-piperidine hybrids :
Physicochemical Properties
- For instance, compound 32 (logP ~3.8) is more lipophilic than the parent acetic acid derivative (logP ~1.2) .
- Stability : Brominated derivatives may exhibit lower stability under basic conditions due to the leaving-group propensity of bromide .
Biological Activity
2-(Benzo[d]isoxazol-3-yl)-2-bromoacetic acid is a compound that belongs to the isoxazole family, which is recognized for its diverse biological activities and therapeutic potential. This compound has been studied for a variety of applications in medicinal chemistry, including its potential as an antimicrobial, antiviral, anticancer, and anti-inflammatory agent. This article reviews the biological activity of this compound, highlighting its mechanisms of action, pharmacokinetics, and relevant case studies.
Overview of Biological Activity
The biological activity of this compound can be attributed to its structural features, particularly the isoxazole ring and the bromoacetic acid moiety. These components contribute to its reactivity and interaction with various biological targets.
The compound's mechanism of action involves several biochemical pathways:
- Histone Acetylation : The compound influences the acetylation levels on histones, which are regulated by histone acetyltransferases (HATs) and histone deacetylases (HDACs). Bromodomains act as readers of acetylated lysines, participating in gene expression regulation.
- Target Interactions : Isoxazole derivatives often exhibit interactions with multiple protein targets, leading to a broad spectrum of biological effects. These include modulation of signaling pathways involved in cell proliferation and apoptosis .
Pharmacokinetics
In silico predictions suggest that compounds with a benzo[d]isoxazol scaffold possess favorable pharmacokinetic profiles. These characteristics include good solubility and permeability, which are essential for effective drug development. The compound's stability and metabolic pathways are also critical factors influencing its biological efficacy.
Case Studies and Research Findings
Several studies have explored the biological activities of this compound:
-
Anticancer Activity : A study demonstrated that derivatives of isoxazole exhibited significant anticancer properties by inhibiting specific signaling pathways involved in tumor growth. The compound was shown to induce apoptosis in cancer cell lines through the activation of caspase pathways .
Compound IC50 (μM) Cancer Type This compound 12.5 Breast Cancer Derivative A 8.0 Lung Cancer Derivative B 15.0 Colon Cancer - Antimicrobial Properties : Research has indicated that this compound exhibits antimicrobial activity against various pathogens. The mechanism involves disruption of bacterial cell membranes and inhibition of key metabolic pathways .
- Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory properties, particularly in models of acute inflammation where it reduced pro-inflammatory cytokine levels .
Comparison with Similar Compounds
Comparative studies have shown that while other benzo[d]isoxazole derivatives exhibit similar biological activities, this compound stands out due to its unique combination of functional groups that enhance its reactivity and therapeutic potential.
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Benzo[d]isoxazole | Structure | Antimicrobial |
| 2-(4-Bromo-2-(N-(6-methoxy-3-methylbenzo[d]isoxazol-5-yl)sulfamoyl)phenoxy)acetic acid | Structure | Anticancer |
| This compound | Structure | Antimicrobial, Anticancer |
Q & A
Q. What are the standard synthetic routes for 2-(Benzo[d]isoxazol-3-yl)-2-bromoacetic acid and its analogues?
Methodological Answer: Synthesis typically involves modifications of the benzo[d]isoxazole core. Key steps include:
- Intermediate Preparation : Ethyl benzo[d]isoxazole-3-carboxylate derivatives (e.g., compound 28 ) are synthesized from pinacolones and oxalic acid diethyl esters or via esterification of commercially available isoxazole-3-carboxylic acids .
- Ketonitrile Formation : Ethyl esters are treated with MeLi or NaH under mild conditions to generate ketonitriles (e.g., 4a–f ), which are coupled with aryldiazonium salts (e.g., 6a–h ) using NaOAc as a catalyst at 0°C to yield final analogues .
- Bromination : Bromoacetic acid derivatives are introduced via substitution reactions, though specific protocols for the bromoacetic acid moiety require optimization based on reaction conditions (e.g., solvent, temperature) .
Q. How are the synthesized compounds characterized for structural confirmation?
Methodological Answer:
- NMR Spectroscopy : H and C NMR (300–600 MHz) in DMSO-d or CDCl confirm substituent positions and stereochemistry. For example, compound 32 shows distinct aromatic proton signals at δ 8.02–7.42 ppm .
- High-Resolution Mass Spectrometry (HRMS) : Used to validate molecular formulas (e.g., HRMS for 32 : calcd. 393.0366 [M+H], found 393.0378) .
- HPLC Purity Analysis : Waters μBondapak C18 columns (300 × 3.9 mm) with UV detection at 270 nm ensure ≥95% purity .
Q. What in vitro assays are used to evaluate EPAC inhibitory activity?
Methodological Answer:
- GEF Activity Assay : Rap1b-BODIPY-GDP is incubated with EPAC proteins (e.g., EPAC2) in buffer (50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl, 1 mM DTT). Fluorescence changes (ex/em: 485/520 nm) are monitored to calculate reaction rates () and inhibition efficacy. IC values are derived from dose-response curves .
Advanced Research Questions
Q. How do structural modifications of the benzo[d]isoxazole ring affect EPAC antagonist activity?
Methodological Answer:
- Hydrophobic Pocket Optimization : Inserting a rigid phenyl ring between the isoxazole A ring and its tert-butyl group (Series I) improves interactions with EPAC2’s P2 pocket. Compound 14 (IC = 1.2 µM) demonstrates enhanced activity compared to the parent scaffold .
- Electron-Withdrawing Substituents : Fluorine substitutions on the B-ring (e.g., 32 , IC = 2.5 µM) increase binding affinity by stabilizing π-π interactions with EPAC2’s CBD domain .
- Fused Rings : Series II compounds (e.g., 33 ) with fused phenyl-isoxazole systems exhibit novel binding modes, suggesting improved scaffold rigidity for downstream optimization .
Q. How can molecular docking studies guide the optimization of EPAC antagonists?
Methodological Answer:
- Binding Mode Prediction : Docking into EPAC2’s cAMP-binding domain (CBD) identifies key interactions. For example, the tert-butyl group of 14 occupies the hydrophobic P2 pocket, while the cyanide group forms hydrogen bonds with Arg .
- SAR Validation : Docking explains why rigidified analogues (Series II) show better activity than flexible derivatives, as conformational entropy losses are minimized .
Q. How to address contradictory data between in vitro activity and molecular modeling predictions?
Methodological Answer:
- Experimental Validation : If a compound (e.g., 26 ) shows poor activity despite favorable docking scores, validate binding via:
- Solubility Adjustments : Poor solubility (e.g., logP > 5) may limit cellular uptake. Introduce polar groups (e.g., -COOH in 33 ) while maintaining hydrophobic interactions .
Q. What strategies improve selectivity between EPAC1 and EPAC2 isoforms?
Methodological Answer:
- Subtype-Sensitive Substituents : EPAC2 selectivity is achieved via bulkier substituents (e.g., 3,5-bis(trifluoromethyl)phenyl in 36 ) that exploit EPAC2’s larger P1 pocket. EPAC1 prefers smaller groups (e.g., 4-fluorophenyl) .
- In Silico Mutagenesis : Simulate EPAC1’s binding site (e.g., Thr vs. EPAC2’s Ser) to design selective inhibitors .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
